molecular formula C16H19N5O B2503115 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide CAS No. 1796992-40-9

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide

Cat. No.: B2503115
CAS No.: 1796992-40-9
M. Wt: 297.362
InChI Key: HBKMBATZRVPMFU-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a methyl group and at the 6-position with a pyrrolidin-1-yl moiety. A methylene bridge at the 2-position connects the pyrimidine to a picolinamide group (2-pyridinecarboxamide). This structural complexity confers unique physicochemical properties, including moderate polarity due to the pyrrolidine nitrogen and pyridine ring, and a calculated molecular weight of approximately 326.40 g/mol (theoretical formula: C₁₇H₂₂N₆O).

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-10-15(21-8-4-5-9-21)20-14(19-12)11-18-16(22)13-6-2-3-7-17-13/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKMBATZRVPMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where a halogenated pyrimidine intermediate reacts with pyrrolidine in the presence of a base.

    Attachment of the Picolinamide Moiety: The final step involves the coupling of the pyrimidine-pyrrolidine intermediate with picolinic acid or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or picolinamide groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinic acid, while reduction could produce this compound derivatives with reduced functional groups.

Scientific Research Applications

Biological Activities

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide exhibits several biological activities that make it a candidate for drug development:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases involved in cancer cell proliferation, such as AKT and mTOR pathways.
  • Induction of Apoptosis : The compound can induce apoptosis in cancer cells via mitochondrial pathways, characterized by increased production of reactive oxygen species (ROS) and activation of caspases.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on HL-60 leukemia cells. The compound exhibited an IC50 value of approximately 120 nM, leading to G2/M phase arrest and increased apoptosis markers.

CompoundCell LineIC50 (nM)Mechanism
N-(4-methyl...)HL-60120G2/M arrest, apoptosis
Compound AK56250Caspase activation
Compound BMCF775ROS induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections alongside cancer therapies.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with pyridine and pyrimidine derivatives cataloged in commercial databases (–3). Key comparisons include:

Core Heterocycle and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide Pyrimidine 4-methyl, 6-pyrrolidin-1-yl, picolinamide 326.40 (theoretical)
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide () Pyridine 6-chloro, N-methoxy-N-methyl, 5-pivalamido 312.78
N-(6-chloro-5-iodopyridin-2-yl)pivalamide () Pyridine 6-chloro, 5-iodo, pivalamide 354.57
4-Chloro-N-phenylpicolinamide () Pyridine 4-chloro, N-phenyl 246.67
4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine () Pyridine tert-butyldimethylsilyloxy, pyrrolidinyl ~450 (estimated)
Key Observations:
  • Pyrimidines, with two nitrogen atoms, exhibit greater hydrogen-bonding capacity compared to pyridines .
  • Substituent Profiles: Pyrrolidinyl vs. Chloro/Methoxy: The pyrrolidin-1-yl group enhances basicity and solubility compared to electron-withdrawing substituents like chloro or methoxy (e.g., 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide) . Picolinamide vs. Steric Effects: Bulky substituents (e.g., tert-butyldimethylsilyloxy in ) reduce solubility but may improve metabolic stability compared to the target’s compact methyl-pyrrolidine motif .

Physicochemical Properties

Property Target Compound 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide 4-Chloro-N-phenylpicolinamide
logP (Predicted) ~2.1 (moderate lipophilicity) ~3.2 (higher lipophilicity due to pivalamido) ~2.8 (chloro, phenyl)
Water Solubility Moderate (pyrrolidine basicity) Low (nonpolar pivalamido group) Low (chloro, phenyl)
Polar Surface Area ~90 Ų (amide, pyridine N) ~75 Ų (methoxy, pivalamido) ~50 Ų (chloro, phenyl)
Insights:
  • The target’s pyrrolidinyl and picolinamide groups balance lipophilicity and polarity, making it more water-soluble than analogs with halogen or pivalamido substituents .
  • The tert-butyldimethylsilyloxy-substituted compound () likely has the lowest solubility due to steric hindrance .

Research Implications and Limitations

  • Synthetic Optimization : Modifying pyrrolidine or pyrimidine substituents to enhance target affinity.
  • ADME Profiling : Experimental determination of solubility, permeability, and metabolic stability.
  • Target Identification : Screening against kinase or GPCR libraries, given the prevalence of pyrimidine scaffolds in such inhibitors.

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide is a complex organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a pyrrolidine group and a picolinamide moiety. Its IUPAC name is N-[(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl]picolinamide. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine group, and culminating in the coupling with the picolinamide moiety.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Pyrimidine synthesisStarting materials (varied)
2Pyrrolidine introductionPyrrolidine derivatives
3CouplingCoupling agents (e.g., EDC)

This compound exhibits multiple biological activities:

  • Inhibition of Phosphodiesterase (PDE) : The compound has been shown to selectively inhibit PDE9A, leading to elevated levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues. This elevation is associated with enhanced cognitive functions in preclinical models .
  • Procognitive Effects : In rodent models, it has demonstrated procognitive activity, improving memory and learning capabilities by stabilizing synaptic functions and enhancing neurotransmitter signaling .
  • Antitumor Activity : Preliminary studies indicate that related compounds in the same chemical class exhibit growth inhibition on various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Cognitive Enhancement : A study on PF-04447943, a PDE9A inhibitor, revealed that it significantly increased cGMP levels in the brain and cerebrospinal fluid of rodents, correlating with improved cognitive performance in memory tasks .
  • Anticancer Potential : Research on related pyrrolidine derivatives showed promising results against leukemia cell lines, where compounds induced apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase .
  • Selectivity and Safety : Clinical trials involving PDE9A inhibitors have reported good tolerability in humans, confirming their safety profile while maintaining pharmacological efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameBiological ActivitySelectivity for Targets
N-(4-methylpyrimidinyl) derivativesPDE inhibition, cognitive enhancementHigh selectivity for PDE9A
6-(pyrrolidin-1-yl)quinolinoneAntitumor effectsModerate selectivity
PF-04447943Cognitive enhancementHigh selectivity for PDE9A

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